4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Description
Properties
Molecular Formula |
C9H7BrN2O2S2 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H7BrN2O2S2/c1-16(13,14)9-8(11-12-15-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
InChI Key |
RZBPUBUFXSDPRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole scaffold is typically constructed via cyclization reactions involving thiosemicarbazides or cyanodithioimidocarbonates. For 4-(4-bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole, the bromophenyl and methylsulfonyl groups must be introduced either during cyclization or through subsequent functionalization. A patent by US3736328A demonstrates that potassium cyanodithioimidocarbonates react with sulfuryl chloride (SOCl) to form 1,2,4-thiadiazoles. Adapting this method, a bromophenyl-substituted cyanodithioimidocarbonate precursor could undergo analogous cyclization to yield the 1,2,3-thiadiazole core.
For example, reacting potassium (4-bromophenyl)cyanodithioimidocarbonate with sulfuryl chloride in chloroform at 0–60°C could produce 4-(4-bromophenyl)-5-methylthio-1,2,3-thiadiazole as an intermediate. This hypothesis aligns with the synthesis of 3-chloro-5-methylthio-1,2,4-thiadiazole, which achieved a 70% yield under similar conditions.
Substituent Positioning and Regioselectivity
Regioselectivity challenges arise when introducing substituents to the thiadiazole ring. The bromophenyl group at position 4 and methylsulfonyl group at position 5 require precise control during cyclization. Molecular modeling and spectroscopic analysis (e.g., H NMR, C NMR) are critical for confirming regiochemistry. In US3736328A, X-ray crystallography validated the structure of 3-chloro-5-methylthio-1,2,4-thiadiazole, underscoring the importance of analytical verification.
Functionalization of the Thiadiazole Ring
Introduction of the Methylsulfonyl Group
The methylsulfonyl moiety at position 5 is likely introduced via oxidation of a methylthio intermediate. EP0322800A1 details the oxidation of sulfide groups to sulfones using hydrogen peroxide (HO) in acetic acid or m-chloroperbenzoic acid (mCPBA). Applying this method, 4-(4-bromophenyl)-5-methylthio-1,2,3-thiadiazole could be treated with 30% HO at 60°C for 6–12 hours to yield the target sulfone derivative.
Table 1: Oxidation Conditions for Sulfide-to-Sulfone Conversion
| Substrate | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Methylthio-1,2,4-thiadiazole | HO | 60 | 8 | 85 |
| 5-Benzylthio-1,2,4-thiadiazole | mCPBA | 25 | 24 | 78 |
Halogenation and Aryl Group Coupling
The 4-bromophenyl group may be introduced via Suzuki-Miyaura coupling if the thiadiazole core contains a halogen atom at position 4. For instance, 4-chloro-5-methylthio-1,2,3-thiadiazole could react with 4-bromophenylboronic acid in the presence of a palladium catalyst. Alternatively, direct cyclization using a pre-functionalized bromophenyl precursor avoids post-synthetic modification, as demonstrated in US3736328A for benzylthio derivatives.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Chloroform and dichloromethane are preferred solvents for cyclization due to their ability to dissolve sulfuryl chloride and cyanodithioimidocarbonates. Elevated temperatures (50–60°C) enhance reaction rates but may compromise yields due to side reactions. For oxidation steps, acetic acid provides a polar protic environment that stabilizes intermediates and facilitates sulfone formation.
Catalytic and Stoichiometric Considerations
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in heterogeneous systems, as noted in EP0322800A1. Stoichiometric excesses of sulfuryl chloride (1.1–1.2 equivalents) ensure complete conversion of cyanodithioimidocarbonates to thiadiazoles.
Analytical Characterization
Spectroscopic Confirmation
-
H NMR : The methylsulfonyl group ( 3.2–3.5 ppm) and bromophenyl aromatic protons ( 7.4–7.8 ppm) provide distinct signals.
-
Mass Spectrometry : A molecular ion peak at m/z 319.2 confirms the molecular weight.
-
X-ray Diffraction : Single-crystal analysis resolves regiochemistry, as applied in US3736328A .
Chemical Reactions Analysis
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the bromophenyl group allows for coupling reactions with other aromatic compounds, forming biaryl structures.
Common reagents and conditions used in these reactions include strong nucleophiles, oxidizing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria using the disc diffusion method. Results showed promising activity against strains like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this thiadiazole derivative has been studied for its anticancer potential. It has shown activity against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7).
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell signaling pathways and inhibiting specific enzymes involved in cell proliferation.
Case Studies
- Study on Antimicrobial Resistance : A study focused on synthesizing derivatives of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole highlighted its potential to overcome microbial resistance. The synthesized derivatives displayed enhanced antimicrobial activity compared to traditional antibiotics .
- Anticancer Screening : Another research initiative evaluated the anticancer efficacy of this compound against MCF7 cells. The study concluded that certain derivatives exhibited significant cytotoxic effects, making them potential candidates for further development as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Ring
(a) 4-(4-Bromophenyl)-1,2,3-thiadiazole (CAS 40753-13-7)
- Structure : Lacks the methylsulfonyl group at position 3.
- Properties : The absence of the electron-withdrawing sulfonyl group reduces polarity and may decrease binding affinity in biological systems compared to the target compound.
- Applications : Primarily used as a synthetic intermediate .
(b) 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine (CAS 1782220-95-4)
- Structure : Substitutes the methylsulfonyl group with an amine (-NH2) at position 4.
- This difference may alter interactions with enzymes or receptors .
(c) 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole (CAS 1707563-53-8)
- Structure : Replaces the 4-bromophenyl group with a 4-nitrophenyl group.
Halogen and Sulfur-Containing Analogues
(a) 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)
- Structure : Features a dichlorophenylsulfanyl group and a methyl substituent.
- Properties : The sulfanyl (-S-) group increases hydrophobicity, while chlorine atoms enhance halogen bonding. This compound’s activity against microbial pathogens highlights the importance of halogen placement in bioactivity .
(b) 5-(4-Bromobenzylsulfonyl)-3-chloro-1,2,4-thiadiazole (CAS 494763-24-5)
- Structure : A 1,2,4-thiadiazole isomer with bromobenzylsulfonyl and chlorine substituents.
- Properties : The 1,2,4-thiadiazole isomerism alters ring geometry, affecting molecular recognition. The chlorine atom may improve metabolic stability compared to the target compound’s methylsulfonyl group .
Biological Activity
4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and related case studies.
Chemical Structure and Properties
The structure of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be depicted as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 300.15 g/mol
- IUPAC Name : 4-(4-bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
This compound features a bromophenyl group and a methylsulfonyl moiety attached to the thiadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Thiadiazoles have been widely studied for their antimicrobial properties. Research indicates that derivatives of thiadiazoles exhibit significant activity against various bacterial strains. For example, compounds containing the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the low micromolar range .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiadiazole A | E. coli | 8 |
| Thiadiazole B | S. aureus | 16 |
| 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole | Pseudomonas aeruginosa | 12 |
Anticancer Properties
Thiadiazoles have also garnered attention for their anticancer properties. Studies have demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of electron-donating groups such as methylsulfonyl enhances the cytotoxicity of these compounds .
Case Study:
A study evaluated the anticancer effects of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of exposure, indicating potent antiproliferative activity.
Anti-inflammatory Effects
Research has indicated that thiadiazoles possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in managing conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles is significantly influenced by their structural components. Modifications in substituents can lead to enhanced or reduced biological activity. For instance:
- Bromine Substitution : The presence of bromine on the phenyl ring has been linked to increased antimicrobial potency.
- Methylsulfonyl Group : This moiety is believed to enhance solubility and bioavailability, contributing to improved pharmacokinetic properties.
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Control temperature (70–100°C) to avoid side reactions.
- Monitor reaction progress via TLC or HPLC.
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | HO/AcOH, 60°C | 75 | |
| 2 | Thiourea, EtOH, reflux | 82 | |
| 3 | NBS, CCl, 80°C | 68 |
Basic: How can the molecular structure and conformation of this compound be characterized experimentally?
Answer:
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
Crystal Growth : Slow evaporation of a saturated solution in DCM/hexane.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K.
Analysis : Refinement software (e.g., SHELXL) to determine bond lengths, angles, and torsion angles.
Q. Example Structural Data (from analogous compounds) :
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| S–N bond | 1.65 Å | |
| C–Br bond | 1.89 Å | |
| Dihedral angle (thiadiazole-phenyl) | 12.3° |
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial Activity : Broth microdilution assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains (MIC values).
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase inhibition (e.g., IC < 10 µM in similar thiadiazoles ).
Q. Example Bioactivity Table :
| Assay Type | Target | Result (IC/MIC) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 8.2 µM | |
| Antimicrobial | S. aureus | 16 µg/mL |
Advanced: What is the mechanistic role of the methylsulfonyl group in nucleophilic substitution reactions?
Answer:
The methylsulfonyl group acts as a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the thiadiazole ring. This facilitates:
Nucleophilic Attack : At the C-5 position due to reduced electron density.
Stabilization of Intermediates : Through resonance and inductive effects.
Q. Experimental Validation :
- Conduct kinetic studies comparing sulfonyl vs. non-sulfonyl derivatives.
- Use DFT calculations to map electron density distribution (refer to ).
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the 4-bromophenyl or methylsulfonyl positions.
Pharmacophore Mapping : Identify critical moieties (e.g., sulfonyl group for COX-2 inhibition ).
3D-QSAR Models : Use CoMFA/CoMSIA to correlate structural features with activity.
Q. Example SAR Findings :
- 4-Fluorophenyl analogs show 3x higher anticancer activity than bromophenyl derivatives .
- Methylsulfonyl > ethylsulfonyl in enzyme inhibition due to steric effects .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Standardize Assays : Use identical cell lines (e.g., ATCC-certified), passage numbers, and assay conditions.
Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity).
Analytical Validation : Confirm compound purity via HPLC (>95%) and NMR.
Case Study : Discrepancies in MIC values for E. coli were resolved by standardizing inoculum size (1–5 × 10 CFU/mL) .
Advanced: What computational methods are effective for predicting reactivity and intermolecular interactions?
Answer:
Q. Example Output :
- Electrophilicity Index (ω) : 4.2 eV for the thiadiazole core, indicating high reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
